molecular formula C21H20Cl2N4O3 B336871 2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B336871
M. Wt: 447.3 g/mol
InChI Key: LEVAFKURWQIKSD-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-4-{4-(diethylamino)-3-nitrobenzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Substitution Reactions:

    Benzylidene Formation: The benzylidene moiety is introduced via a condensation reaction between the pyrazolone derivative and 4-(diethylamino)-3-nitrobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Reduced forms of the nitro group, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a pyrazolone core have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This specific compound could be investigated for similar activities or as a lead compound for drug development.

Medicine

In medicine, derivatives of pyrazolones are known for their therapeutic potential. This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases or as an antimicrobial agent.

Industry

Industrially, this compound could be used in the development of new materials, such as dyes or pigments, due to its chromophoric properties. It could also find applications in the development of new polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro and diethylamino groups could play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-4-{4-(dimethylamino)-3-nitrobenzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with dimethylamino instead of diethylamino.

    2-(3,4-Dichlorophenyl)-4-{4-(diethylamino)-3-nitrobenzylidene}-5-ethyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (diethylamino) groups can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20Cl2N4O3

Molecular Weight

447.3 g/mol

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[[4-(diethylamino)-3-nitrophenyl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C21H20Cl2N4O3/c1-4-25(5-2)19-9-6-14(11-20(19)27(29)30)10-16-13(3)24-26(21(16)28)15-7-8-17(22)18(23)12-15/h6-12H,4-5H2,1-3H3/b16-10+

InChI Key

LEVAFKURWQIKSD-MHWRWJLKSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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